(5,8-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
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Overview
Description
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- is an organic compound with the molecular formula C11H14O3 It is a derivative of benzodioxane, characterized by the presence of two methoxy groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed
Oxidation: 1,4-Benzodioxin-2-carboxylic acid, 2,3-dihydro-5,8-dimethyl-
Reduction: 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl-
Substitution: Various substituted benzodioxane derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-2-methanol, 2,3-dihydro-: Lacks the dimethyl groups, resulting in different chemical properties.
1,4-Benzodioxin, 2,3-dihydro-: A simpler structure without the hydroxymethyl group.
1,4-Benzodioxane: The parent compound without any substituents.
Uniqueness
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for a broader range of applications compared to its simpler analogs.
Properties
Molecular Formula |
C11H14O3 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
(5,8-dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C11H14O3/c1-7-3-4-8(2)11-10(7)13-6-9(5-12)14-11/h3-4,9,12H,5-6H2,1-2H3 |
InChI Key |
CGLYJTYBSWTPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)OC(CO2)CO |
Origin of Product |
United States |
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